molecular formula C12H14O2 B13194727 4-Ethyl-7-hydroxy-3-methylindan-1-one

4-Ethyl-7-hydroxy-3-methylindan-1-one

Cat. No.: B13194727
M. Wt: 190.24 g/mol
InChI Key: LRPHEGCBKXMDQU-UHFFFAOYSA-N
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Description

4-Ethyl-7-hydroxy-3-methylindan-1-one is an indanone derivative with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . It is offered with a purity of 98.0% . Indanones are a highly valuable scaffold in medicinal and agricultural chemistry due to their broad spectrum of biological activities . Scientific reviews highlight that 1-indanone derivatives are investigated as potent compounds with antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . They also show promise in the treatment of neurodegenerative diseases and can function as effective insecticides, fungicides, and herbicides . The specific substitution pattern of this compound suggests potential for significant biological interaction, as research on similar hydroxy-substituted molecules has demonstrated notable antibacterial efficacy, particularly against Gram-positive bacteria . This makes it a compound of interest for developing new therapeutic agents and biochemical tools. This product is intended for research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-ethyl-7-hydroxy-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O2/c1-3-8-4-5-9(13)12-10(14)6-7(2)11(8)12/h4-5,7,13H,3,6H2,1-2H3

InChI Key

LRPHEGCBKXMDQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(CC(=O)C2=C(C=C1)O)C

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 7 Hydroxy 3 Methylindan 1 One and Its Analogues

Classical Cyclization Approaches to the Indanone Core

The most traditional and widely used methods for constructing the indanone skeleton involve intramolecular cyclization reactions, primarily based on Friedel-Crafts chemistry. These approaches are valued for their directness in forming the crucial five-membered ring fused to an aromatic system.

Intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. nih.gov This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The direct cyclization of the carboxylic acid is often more challenging but is environmentally preferable as it produces water as the only byproduct, whereas the acyl chloride route generates toxic and corrosive compounds. nih.gov

The reaction can be promoted by a variety of Lewis acids or superacids. Common catalysts include aluminum chloride (AlCl₃), polyphosphoric acid (PPA), and sulfuric acid. beilstein-journals.orgacs.org For instance, an efficient one-pot process has been developed starting from benzoic acids, which are converted to their corresponding benzoyl chlorides. These intermediates then react with ethylene (B1197577) in a Friedel-Crafts acylation, followed by an intramolecular Friedel-Crafts alkylation catalyzed by AlCl₃ to yield the indanone structure. acs.org

More recently, other Lewis acids have been explored to facilitate this transformation under milder conditions. Niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert carboxylic acids into acyl chlorides in situ and as a catalyst for the subsequent cyclization, allowing the reaction to proceed at room temperature. nih.govresearchgate.net Lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have also proven effective in catalyzing the dehydrative cyclization of 3-arylpropionic acids, even for substrates with deactivating halogen substituents on the aromatic ring. beilstein-journals.orgresearchgate.net

Catalyst/ReagentStarting MaterialKey FeaturesReference
Aluminum chloride (AlCl₃)Benzoyl chlorides and ethyleneOne-pot, three-step process; scalable and cost-effective. acs.org
Niobium pentachloride (NbCl₅)3-Arylpropanoic acidsActs as both reagent and catalyst; proceeds under mild conditions. nih.govresearchgate.net
Terbium triflate (Tb(OTf)₃)3-Arylpropionic acidsEffective for both activated and deactivated aromatic rings. beilstein-journals.orgresearchgate.net
Polyphosphoric acid (PPA) / Sulfuric acid3-Arylpropionic and 3-arylacrylic acidsClassical method, yields can be good (60-90%). beilstein-journals.org

The intramolecular cyclization of 3-arylpropionic acids is the most direct application of Friedel-Crafts acylation for indanone synthesis. nih.gov The first synthesis of the parent 1-indanone (B140024) from hydrocinnamic acid was achieved using sulfuric acid at high temperatures. beilstein-journals.org The efficiency and conditions of this cyclization are highly dependent on the catalyst used. While traditional methods required harsh conditions, newer catalysts have enabled this reaction to proceed with greater efficiency. nih.govresearchgate.net

The use of esters of arylpropionic acids offers an alternative route. It has been demonstrated that employing esters in the presence of phosphoric acid and phosphorus pentoxide can lead to indanones in yields comparable to or even better than those obtained from the free acids. beilstein-journals.org Furthermore, trifluoromethanesulfonic acid (TFSA) has been used for the quantitative cyclization of certain esters to form the unsubstituted 1-indanone. beilstein-journals.org This highlights the versatility of the ester functionality as a precursor to the indanone core.

Transition Metal-Catalyzed Syntheses of Indanones

In recent decades, transition-metal catalysis has emerged as a powerful tool for constructing complex molecular architectures, including the indanone framework. rsc.org These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Carbonylative cyclization provides a direct route to indanones by incorporating a carbonyl group during the ring-forming step. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has been shown to produce indanones in good to excellent yields. organic-chemistry.org This method involves the reaction of an aryl iodide with an alkene and carbon monoxide, mediated by a palladium catalyst.

Similarly, transition metal complexes, including those of lithium, nickel, and palladium, have been used to catalyze the carbonylative cyclization of methyl and ethyl esters of certain carboxylic acids. nih.govresearchgate.net These reactions are typically carried out under a carbon monoxide atmosphere and can achieve high efficiencies, often in the range of 88–92%. nih.gov

Catalyst SystemSubstrate TypeReaction TypeKey FeaturesReference
Palladium complexesUnsaturated aryl iodidesCarbonylative cyclizationGood to excellent yields; incorporates CO. organic-chemistry.org
Li, Ni, Pd complexesCarboxylic acid methyl/ethyl estersCarbonylative cyclizationHigh efficiency (88-92%); requires CO atmosphere. nih.govresearchgate.net
Rhodium complexesPinacolborane chalcone (B49325) derivativesAsymmetric 1,4-additionForms chiral 3-aryl-1-indanones with high enantioselectivity. beilstein-journals.orgorganic-chemistry.org

Palladium-catalyzed annulation reactions have become a prominent strategy for synthesizing indanones, often proceeding through C-H activation. nih.govacs.orgacs.org A novel method involves the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives. nih.govacs.orgacs.org In this process, the indanone skeleton is constructed directly via C-H activation of the aldehyde group under mild conditions. nih.govacs.orgacs.org

Another powerful one-pot strategy combines a Heck reaction with an aldol-type annulation. liv.ac.uk This cascade process, catalyzed by palladium in ethylene glycol, involves an initial olefination to install an enol functionality on the aromatic ring, which then undergoes an intramolecular aldol (B89426) condensation with a nearby carbonyl group to form the indanone ring. liv.ac.uk These C-H activation and annulation strategies represent a highly efficient and atom-economical approach to substituted indanones. rsc.org

Photochemical and Electrochemical Routes to Indanone Systems

Photochemical and electrochemical methods offer alternative, often greener, pathways to indanone synthesis. These non-conventional techniques can provide unique reactivity and avoid the use of harsh reagents or catalysts. nih.govacs.org

Photochemical reactions can be employed to construct the indanone core through intramolecular cyclizations. beilstein-journals.org A common approach involves the irradiation of o-alkylphenyl alkyl ketones that contain a suitable leaving group adjacent to the carbonyl. acs.org Upon UV irradiation, the ketone undergoes n-π* excitation, followed by a 1,5-hydrogen atom transfer from the ortho-alkyl group to the carbonyl oxygen. This generates a 1,4-diradical, which then eliminates an acid to form a 1,5-diradical that cyclizes to the indanone product in good yields. acs.org This process, related to the Norrish-Yang reaction, is an effective method for preparing highly functionalized 1-indanones. beilstein-journals.orgacs.org More recently, a photoredox radical cascade cyclization using diazo compounds as radical precursors has been developed as a green and mild strategy for accessing indanone skeletons. acs.org

Electrochemistry presents a sustainable and environmentally friendly alternative for synthesizing indanones. bohrium.com These methods can often proceed without the need for transition metal catalysts or chemical oxidants. bohrium.com One such strategy involves an electrochemical oxidative sulfonylation-halogenation sequence of 1,6-enynes. bohrium.com This radical-triggered cyclization cascade efficiently constructs a wide range of 1-indanone derivatives with good stereoselectivity. bohrium.com Another approach utilizes the electrochemical intramolecular cyclization of alkynyl enaminones, which can be controlled to selectively produce indanone derivatives. acs.org These electrosynthesis methods are attractive due to their mild conditions and adherence to the principles of green chemistry. bohrium.comnih.gov

Photoisomerization and Radical Cyclization

The construction of the indanone framework can be achieved through photochemical reactions and radical-mediated cyclizations, which offer pathways to complex molecules under mild conditions.

Photoisomerization: The synthesis of 1-indanones can be accomplished via the photoisomerization of appropriately substituted precursors. For instance, benzobicyclo[3.2.2]nonatrienone has been shown to yield 1-indanone upon photoisomerization. thieme-connect.de Another approach involves the photochemical cyclization of ketones that possess a suitable leaving group adjacent to the carbonyl. Irradiation of such compounds can generate 1,4-diradicals through an n–π* excitation, followed by a 1,5-hydrogen migration. Subsequent elimination leads to the formation of 1,5-diradicals that cyclize to form the indanone ring. thieme-connect.de For the synthesis of 4-Ethyl-7-hydroxy-3-methylindan-1-one, a potential precursor would need to be designed with the ethyl, hydroxyl, and methyl groups positioned to facilitate the desired bond formations upon irradiation.

Radical Cyclization: Radical-triggered cascade cyclizations provide an efficient route to functionalized 1-indanones. nih.gov These reactions often proceed through sequences involving radical addition, 5-exo-dig cyclization, and subsequent radical coupling, allowing for the formation of multiple new bonds in a single step. bohrium.com For example, a metal-free, three-component radical cyclization of enynones using an azide (B81097) source like TMSN₃ and a halogen source such as N-iodosuccinimide (NIS) has been developed. bohrium.com A plausible strategy for synthesizing the target molecule could involve a precursor like an appropriately substituted 2-allylbenzaldehyde, which can undergo a photoredox radical cascade cyclization with a radical precursor to build the indanone skeleton. nih.gov

Method Precursor Type Key Intermediate Conditions Reference
Photochemical Cyclizationo-alkyl substituted ketone1,5-DiradicalIrradiation (UV light) thieme-connect.de
Radical Cascade1,6-EnyneVinyl radicalMetal-free, TMSN₃, NIS bohrium.com
Photocatalytic Cascade2-AllylbenzaldehydeCarbon-centered radicalRu(bpy)₃Cl₂, Blue LEDs nih.gov

Electrochemical Synthesis of Indan-1-ones

Electrochemical methods represent a green and sustainable approach to organic synthesis, utilizing electrons as traceless reagents to avoid harsh chemical oxidants or catalysts. gre.ac.ukacs.org The electrosynthesis of 1-indanone derivatives has been successfully achieved through radical-triggered cyclization cascades. gre.ac.uk

One developed method involves an electrochemically induced three-component annulation-halosulfonylation of 1,6-enynes. This process avoids the need for transition metal catalysts and external oxidants. gre.ac.uk The reaction mechanism is proposed to involve the anodic oxidation of a sulfonyl hydrazide to generate a sulfonyl radical. This radical then adds to the alkyne of the 1,6-enyne, triggering a cyclization cascade that ultimately forms the functionalized 1-indanone ring. The reaction exhibits good stereoselectivity and tolerates a range of functional groups on both the 1,6-enyne and the arylsulfonyl hydrazide. gre.ac.uk

To apply this to the synthesis of this compound, a precursor such as a 1,6-enyne bearing the 4-ethyl and 7-hydroxy substituents on the aromatic ring and a methyl group at the appropriate position would be required. The electrochemical conditions would then be optimized to facilitate the desired cyclization. This method is particularly attractive for its mild reaction conditions and environmental friendliness. gre.ac.uk

Stereoselective Synthesis of Chiral this compound Derivatives

The presence of a methyl group at the C-3 position of this compound creates a chiral center. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis.

Asymmetric Catalysis in Indanone Construction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral 3-substituted indanones. Transition metal catalysts, particularly those based on rhodium and palladium, have been extensively used for this purpose.

An efficient method involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition. nih.gov In this approach, chalcone derivatives containing a pinacolborane group are cyclized in the presence of a rhodium catalyst and a chiral ligand, such as MonoPhos. This reaction provides access to various enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities (up to 95% ee). thieme-connect.de A similar strategy could be adapted for a 3-methyl substituent by designing an appropriate enone precursor.

Another significant advancement is the palladium-catalyzed asymmetric reductive-Heck reaction. acs.orgorganic-chemistry.org This intramolecular process can be tuned to produce either enantiomerically enriched 3-substituted indanones or α-exo-methylene indanones, depending on the base employed. The use of chiral phosphine (B1218219) ligands is crucial for inducing asymmetry.

Catalyst System Reaction Type Substrate Typical ee Reference
Rhodium/(R)-MonoPhosAsymmetric 1,4-AdditionPinacolborane chalcones81-95% nih.gov
Palladium/Chiral LigandAsymmetric Reductive-Heck2'-Halochalconesup to 90% acs.org
Iridium/Chiral LigandAsymmetric Hydrogenation3-Arylindenones58-90%

Diastereoselective Transformations and Chiral Auxiliary Strategies

When direct asymmetric catalysis is challenging, the use of chiral auxiliaries provides a reliable alternative for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

For the synthesis of chiral indanones, sulfur-based auxiliaries, such as enantiomerically pure methyl p-tolyl sulfoxide (B87167), have proven effective. A sulfoxide-directed Nazarov cyclization of a chalcone precursor can yield a sulfinyl-substituted indanone with high diastereoselectivity. Subsequent reductive cleavage of the sulfoxide group affords the highly enantioenriched 3-substituted indanone. This strategy has been used to achieve enantiomeric excesses of up to 99%.

Evans' oxazolidinones are another class of widely used chiral auxiliaries. An oxazolidinone can be attached to a carboxylic acid precursor, which is then elaborated into an indanone. The bulky, chiral environment of the auxiliary directs subsequent reactions, such as alkylations, to proceed with high diastereoselectivity. For the target molecule, a 3-arylpropionic acid precursor could be coupled to an oxazolidinone auxiliary. Diastereoselective methylation at the alpha position (which becomes the C-3 position of the indanone) followed by intramolecular Friedel-Crafts acylation and cleavage of the auxiliary would yield the desired chiral 3-methylindan-1-one.

Functional Group Interconversions and Derivatization of the Indanone Skeleton

Once the core structure of this compound is synthesized, its functional groups can be modified to produce a variety of derivatives.

Modifications at the Hydroxyl and Ethyl Positions

The phenolic hydroxyl group and the aromatic ethyl group are prime sites for further chemical transformation, enabling the creation of diverse analogues.

Modifications at the Hydroxyl Position: The 7-hydroxy group behaves as a typical phenol, making it amenable to a range of functionalization reactions. A common modification is O-alkylation to form ethers. This can be achieved under Williamson ether synthesis conditions, using an alkyl halide and a base (e.g., K₂CO₃, NaH) to deprotonate the phenol. This allows for the introduction of various alkyl or substituted alkyl chains, which can significantly alter the molecule's properties. Other potential transformations include acylation to form esters or conversion to a triflate for use in cross-coupling reactions.

Modifications at the Ethyl Position: The ethyl group attached to the aromatic ring has a reactive benzylic position (the CH₂ group). This position is susceptible to oxidation. Benzylic oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or various catalytic systems can convert the ethyl group into an acetyl group, transforming the 4-ethylindanone into a 4-acetylindanone derivative. This reaction proceeds because the benzylic C-H bonds are weakened due to the stability of the intermediate benzylic radical. This transformation is a powerful tool for introducing a ketone functionality, which can serve as a handle for further synthetic manipulations.

Functional Group Reaction Type Reagents Product Reference
7-HydroxylO-AlkylationAlkyl halide, Base (e.g., K₂CO₃)7-Alkoxy derivative
4-EthylBenzylic OxidationKMnO₄ or Catalytic systems (e.g., Co(OAc)₂)4-Acetyl derivative

Regioselective Functionalization of the Indanone Ring System

The synthesis of specifically substituted indanones, such as this compound, and their analogues, hinges on the ability to control the placement of functional groups on the bicyclic indanone core. Regioselective functionalization of the indanone ring system is, therefore, of critical importance. This can be achieved either during the initial construction of the indanone skeleton or by subsequent modification of a pre-formed indanone. Researchers have developed several methodologies to direct substituents to specific positions on both the aromatic and the cyclopentanone (B42830) portions of the ring system.

Control of Regioselectivity in Friedel-Crafts Cyclizations

One of the most common methods for constructing the indanone framework is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or related precursors. beilstein-journals.orgnih.gov The regioselectivity of the ring closure is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For instance, electron-donating groups direct the acylation to the ortho and para positions.

A notable advancement in controlling this regioselectivity involves the modulation of the reaction medium. Research has shown that the concentration of polyphosphoric acid (PPA) can act as a switch for the regiochemical outcome of the reaction between α,β-unsaturated carboxylic acids and benzene (B151609) derivatives. d-nb.info By adjusting the P₂O₅ content in PPA, one can favor the formation of different constitutional isomers. PPA with a low P₂O₅ content tends to promote the formation of the indanone isomer where an electron-donating group is meta to the carbonyl group. Conversely, PPA with a high P₂O₅ content favors the formation of isomers with the electron-donating group ortho or para to the carbonyl. d-nb.info This method provides a valuable tool for selectively synthesizing a desired indanone regioisomer from common starting materials.

ReactantsPPA ConditionMajor Product RegioisomerReference
3-Methoxybenzene + Crotonic acidLow P₂O₅5-Methoxy-3-methylindan-1-one d-nb.info
3-Methoxybenzene + Crotonic acidHigh P₂O₅7-Methoxy-3-methylindan-1-one d-nb.info
3-Methoxybenzene + Tiglic acidLow P₂O₅5-Methoxy-2,3-dimethylindan-1-one d-nb.info
3-Methoxybenzene + Tiglic acidHigh P₂O₅7-Methoxy-2,3-dimethylindan-1-one d-nb.info

Catalyst-Controlled Regiodivergent Synthesis

Beyond the initial ring formation, regioselective functionalization of the five-membered ring of the indanone system presents a significant challenge. A powerful strategy to address this is the use of transition-metal catalysis, which can provide divergent access to either 2- or 3-substituted indanones from the same starting materials. chinesechemsoc.org This approach utilizes a "cut and sew" process involving the insertion of an olefin into a C-C bond of a ketone precursor. chinesechemsoc.org The choice of the transition-metal catalyst is crucial in dictating the regioselectivity of the migratory insertion step, leading to different regioisomers. This catalyst-controlled carboacylation demonstrates high atom economy and functional group tolerance, enabling the synthesis of diverse substituted indanones. chinesechemsoc.org

Catalyst SystemSubstrateProductPosition of SubstitutionReference
[Rh(cod)₂]BF₄ / Ligand2-Benzoyl-N-phenylbenzamide3-Aryl-3-phenylindan-1-oneC3 chinesechemsoc.org
[Ru(p-cymene)Cl₂]₂ / KPF₆2-Benzoyl-N-phenylbenzamide2-Aryl-2-phenylindan-1-oneC2 chinesechemsoc.org

Regioselective Functionalization via Cross-Coupling Reactions

For pre-formed indanone scaffolds, regioselective functionalization of the aromatic ring can be effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating new carbon-carbon bonds. researchgate.net This strategy typically involves an indanone bearing a halogen, most commonly bromine, at a specific position on the aromatic ring. This halogenated indanone then serves as a handle for the palladium-catalyzed coupling with various boronic acids. This approach allows for the introduction of a wide array of aryl or alkyl groups at a defined position, offering a robust and versatile route to structurally diverse indanone derivatives. researchgate.net For example, 5-bromo-1-indanone (B130187) has been successfully coupled with different arylboronic acids to yield a series of novel 5-substituted indanone derivatives. researchgate.net

Indanone SubstrateBoronic AcidProductReference
5-Bromo-1-indanonePhenylboronic acid5-Phenyl-1-indanone researchgate.net
5-Bromo-1-indanone4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-indanone researchgate.net
5-Bromo-1-indanone4-Ethylphenylboronic acid5-(4-Ethylphenyl)-1-indanone researchgate.net
5-Bromo-1-indanone4-(Methylthio)phenylboronic acid5-(4-(Methylthio)phenyl)-1-indanone researchgate.net

Functionalization through Cycloaddition Reactions

The indanone core can also be functionalized through cycloaddition reactions that build new ring systems fused to the original scaffold. The α,β-unsaturated ketone moiety present in indenones (the oxidized form of indanones) can act as a dienophile or a dipolarophile. A regioselective [3+2] cycloaddition reaction of 2-benzylidene-1-indenones with functionalized olefins has been established, providing access to diversely substituted indanone-fused cyclopentane (B165970) polycycles. researchgate.netrsc.org These reactions, often performed under mild conditions, allow for the construction of highly crowded and complex molecular architectures with well-defined regiochemistry. rsc.org This methodology expands the possibilities for functionalization beyond simple substitution, enabling the creation of intricate spiro and fused frameworks. rsc.org

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 7 Hydroxy 3 Methylindan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy stands as a cornerstone for determining the precise arrangement of atoms within a molecule. For a chiral molecule like 4-Ethyl-7-hydroxy-3-methylindan-1-one, which possesses a stereocenter at the 3-position, NMR is indispensable for assigning the relative and absolute stereochemistry.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

A detailed ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. The protons of the ethyl group would present as a quartet and a triplet, characteristic of the -CH₂-CH₃ moiety. The methyl group at the 3-position would likely appear as a doublet, due to coupling with the adjacent methine proton. The methine proton at C3 and the methylene (B1212753) protons at C2 would exhibit complex splitting patterns due to both geminal and vicinal couplings, providing crucial information about their spatial relationships.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon (C1) would be the most downfield signal, typically appearing around δ 200 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the indanone core and the ethyl and methyl substituents would be found in the upfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H6.5 - 7.5m-
Hydroxyl OH4.0 - 6.0s (broad)-
Methine H (C3)2.5 - 3.5m-
Methylene H (C2)2.0 - 3.0m-
Ethyl CH₂2.5 - 2.8q~7.5
Methyl CH₃ (C3)1.0 - 1.5d~7.0
Ethyl CH₃1.0 - 1.3t~7.5

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C1195 - 205
Aromatic C110 - 160
Aliphatic C340 - 50
Aliphatic C230 - 40
Ethyl CH₂25 - 30
Methyl C (C3)15 - 20
Ethyl CH₃10 - 15

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the molecule, such as the ethyl group and the protons on the five-membered ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in establishing the connectivity across quaternary carbons and confirming the placement of the ethyl and methyl groups on the indanone skeleton. For instance, correlations from the methyl protons to the C3 and C2 carbons would be expected.

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Vibrational Circular Dichroism (VCD), provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding, as well as intermolecular interactions such as hydrogen bonding.

Infrared (IR) Spectroscopic Analysis of Carbonyl and Hydroxyl Frequencies

The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone would be expected in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by ring strain and conjugation with the aromatic ring. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group's stretching vibration, with the broadness suggesting the presence of hydrogen bonding in the solid state or in concentrated solutions. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Vibrational Circular Dichroism (VCD) for Chiral Indanone Analogues

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.orgnih.gov It is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov For a chiral indanone analogue like this compound, the VCD spectrum would show characteristic positive and negative bands corresponding to its specific enantiomer. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute stereochemistry of the molecule can be determined. acs.org The VCD signals in the carbonyl and C-H stretching regions are often particularly informative for stereochemical analysis.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain insight into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular weight of this compound, which would allow for the confirmation of its molecular formula (C₁₂H₁₄O₂).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pathways of indanones are often characterized by cleavages of the five-membered ring and the loss of substituents. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group (M-29), the methyl group (M-15), and potentially the loss of carbon monoxide (CO) from the carbonyl group. Analysis of these fragmentation patterns can provide valuable structural information that complements the data obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (Chemical Formula: C₁₂H₁₄O₂), HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its chemical formula.

Based on its elemental composition, the theoretical exact mass of the neutral molecule can be calculated. This value is then compared to the experimentally determined mass of the protonated molecule ([M+H]⁺), or other adducts, to confirm the compound's identity.

Table 1: Theoretical HRMS Data for this compound

Ion Species Chemical Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₁₂H₁₅O₂⁺ 191.1067
[M+Na]⁺ C₁₂H₁₄O₂Na⁺ 213.0886

This data is theoretical and would require experimental verification.

Tandem Mass Spectrometry for Structural Fragments

Tandem Mass Spectrometry (MS/MS) provides valuable information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺ at m/z 191.1067) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would reveal characteristic losses of functional groups and cleavages of the indanone skeleton.

Expected fragmentation pathways for hydroxylated indanones often involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). Additionally, cleavage of the ethyl and methyl substituents, as well as ring fissions, would produce a series of diagnostic fragment ions. Analysis of these fragments helps to piece together the connectivity of the molecule. For instance, the study of sesquiterpenes with similar structural motifs has shown that fragmentation patterns can be highly specific and useful for isomer differentiation semanticscholar.org.

Table 2: Predicted Major Fragmentation Ions for [C₁₂H₁₄O₂ + H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Structure of Neutral Loss
191.1067 173.0961 18.0106 H₂O
191.1067 163.1118 27.9949 CO
191.1067 176.0832 15.0235 CH₃

This data represents predicted fragmentation patterns and requires experimental validation.

Electronic Absorption and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The chromophore of this compound is the substituted benzene ring fused to the cyclopentanone (B42830) ring. The presence of the hydroxyl (-OH) and carbonyl (C=O) groups, which act as auxochromes and a chromophore respectively, will influence the absorption maxima (λ_max).

Generally, indanone derivatives exhibit absorption bands in the UV region. For instance, the parent compound, 1-indanone (B140024), shows absorption maxima in the UV range nist.govnih.gov. The introduction of a hydroxyl group is expected to cause a bathochromic (red) shift in the absorption bands due to its electron-donating nature. The specific positions of the substituents on the aromatic ring will also affect the electronic distribution and thus the energy of the electronic transitions. The UV-visible spectrum of a similar compound, N-(4-fluorophenyl)-2-(3-oxo-2, 3-dihydro-1H–inden-1-yl) acetamide, shows a λ_max at 243.4 nm rjptonline.org.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Transition Expected λ_max (nm) Chromophore
π → π* ~250-290 Aromatic system

These are estimated values based on related structures and require experimental confirmation.

Fluorescence spectroscopy can provide information about the emission properties of a molecule after it absorbs light. While not all indanone derivatives are strongly fluorescent, the presence of an aromatic system and certain substituents can lead to measurable fluorescence. The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the fluorescence process.

Studies on arylpyrrolylidene-indanones have shown that these compounds can exhibit dual-color fluorescence switching with quantum yields as high as 0.5, influenced by factors such as intramolecular hydrogen bonding researchgate.net. For this compound, the presence of the hydroxyl group could potentially lead to excited-state intramolecular proton transfer (ESIPT), which can significantly affect the fluorescence properties. However, without experimental data, the fluorescence quantum yield remains speculative. The investigation of photophysical properties of various indanone derivatives is an active area of research rsc.org.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-indanone
N-(4-fluorophenyl)-2-(3-oxo-2, 3-dihydro-1H–inden-1-yl) acetamide

Theoretical and Computational Chemistry Studies of 4 Ethyl 7 Hydroxy 3 Methylindan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Parameters

No published studies were found that have employed Density Functional Theory (DFT) to optimize the geometry or predict the spectroscopic parameters of 4-Ethyl-7-hydroxy-3-methylindan-1-one. Such calculations would typically provide insights into bond lengths, bond angles, and vibrational frequencies, which are crucial for understanding the molecule's structure and stability.

Frontier Molecular Orbital (FMO) Analysis

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is fundamental for predicting the reactivity of a molecule by examining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Dynamics Simulations for Conformational Analysis

A search for molecular dynamics simulations focused on this compound yielded no results. These simulations are essential for exploring the conformational landscape of a molecule, identifying stable conformers, and understanding its dynamic behavior over time.

In Silico Studies of Molecular Interactions

Molecular Docking for Enzyme Active Site or Receptor Binding (Mechanistic Focus)

No molecular docking studies have been published that investigate the binding of this compound to any specific enzyme active sites or receptors. Such studies are critical for elucidating potential mechanisms of action and for drug discovery purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Parameters, non-clinical)

There are no existing Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound and focus on its mechanistic parameters. QSAR models are valuable tools for predicting the biological activity of compounds based on their chemical structure.

Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 7 Hydroxy 3 Methylindan 1 One

Oxidation and Reduction Pathways of the Ketone and Aromatic Moieties

The presence of both a ketone and a phenolic hydroxyl group makes 4-Ethyl-7-hydroxy-3-methylindan-1-one susceptible to a range of oxidative and reductive transformations. The specific outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.

Oxidation:

The phenolic hydroxyl group is particularly sensitive to oxidation. Mild oxidizing agents can lead to the formation of quinone-type structures. Stronger oxidizing agents, however, can lead to ring-opening of the aromatic moiety. The benzylic position of the ethyl group and the methyl group could also be susceptible to oxidation under certain conditions, potentially yielding carboxylic acids or alcohols.

The ketone can be oxidized under more forceful conditions, such as in a Baeyer-Villiger oxidation, which would involve the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone.

Reduction:

The ketone functionality is readily reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be effective for this transformation, yielding 4-ethyl-1,7-dihydroxy-3-methylindane. The stereochemical outcome of this reduction can be influenced by the steric hindrance posed by the adjacent methyl and ethyl groups.

Catalytic hydrogenation presents a more comprehensive reduction pathway. Under appropriate conditions (e.g., H₂ gas with a palladium or platinum catalyst), both the ketone and the aromatic ring can be reduced. This would result in the formation of 4-ethyl-3-methyl-octahydroinden-1,7-diol. The specific stereoisomers obtained would depend on the catalyst and reaction conditions.

Table 1: Predicted Oxidation and Reduction Reactions of this compound

Reaction Type Reagent(s) Moiety Predicted Product(s)
Oxidation 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Phenol Quinone derivative
Oxidation Peroxy acids (e.g., m-CPBA) Ketone Lactone (Baeyer-Villiger)
Reduction Sodium borohydride (NaBH₄) Ketone 4-ethyl-1,7-dihydroxy-3-methylindane
Reduction Catalytic Hydrogenation (H₂/Pd) Ketone and Aromatic Ring 4-ethyl-3-methyl-octahydroinden-1,7-diol

Mechanistic Studies of Biocatalytic Transformations (e.g., P450-catalyzed reactions)

Biocatalytic transformations, particularly those mediated by cytochrome P450 enzymes, offer a highly selective means of modifying organic molecules. nih.govresearchgate.net These enzymes are known to catalyze a variety of oxidative reactions, including hydroxylation, epoxidation, and dealkylation. researchgate.net

For this compound, P450-catalyzed reactions would likely target the aromatic ring and the alkyl substituents. The mechanism of P450-catalyzed hydroxylation generally involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to a highly reactive iron-oxo species. researchgate.net This species can then abstract a hydrogen atom from a C-H bond, followed by the rebound of a hydroxyl group to the resulting carbon radical. researchgate.net

Potential sites for P450-catalyzed hydroxylation on this compound include the vacant positions on the aromatic ring and the alkyl chains of the ethyl and methyl groups. The regioselectivity of these reactions is determined by the specific isoform of the P450 enzyme used, as the active site of the enzyme directs the substrate's orientation. For instance, hydroxylation could occur at the C-5 or C-6 positions of the indanone ring or at the benzylic position of the ethyl group.

Radical Intermediates and Reaction Pathways

Radical reactions involving this compound can be initiated through various means, including photolysis, thermolysis, or the use of radical initiators. The stability of the potential radical intermediates plays a crucial role in determining the course of these reactions.

The phenolic hydroxyl group can readily donate its hydrogen atom to form a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. Phenoxy radicals can participate in a variety of reactions, including dimerization and coupling with other radical species.

Radical abstraction of a hydrogen atom from the benzylic position of the ethyl group would also lead to a relatively stable benzylic radical. This intermediate could then undergo further reactions, such as oxidation to a ketone or coupling with other radicals. Radical-mediated cyclization reactions involving the indanone scaffold have also been reported, suggesting that such pathways could be accessible for this molecule under appropriate conditions. rsc.org

Electrophilic Aromatic Substitution Patterns on the Indanone Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and alkyl groups. byjus.combritannica.com The hydroxyl group is a powerful ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. chemistrysteps.commlsu.ac.in

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the C-6 position, and to a lesser extent at the C-5 position. The steric hindrance from the adjacent ethyl group might influence the regioselectivity, potentially favoring substitution at the less hindered C-6 position. The strong activating nature of the hydroxyl group often means that these reactions can proceed under milder conditions than for unsubstituted benzene (B151609). byjus.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product
Nitration NO₂⁺ 4-Ethyl-7-hydroxy-3-methyl-6-nitroindan-1-one
Bromination Br⁺ 6-Bromo-4-ethyl-7-hydroxy-3-methylindan-1-one
Friedel-Crafts Acylation R-C=O⁺ 6-Acyl-4-ethyl-7-hydroxy-3-methylindan-1-one

Applications of 4 Ethyl 7 Hydroxy 3 Methylindan 1 One As a Synthetic Building Block

Precursor in the Synthesis of Complex Natural Products

While no specific examples detailing the use of 4-Ethyl-7-hydroxy-3-methylindan-1-one in the total synthesis of complex natural products were identified, the general strategic importance of the 1-indanone (B140024) core is well-established in this field. nih.govresearchgate.net Synthetic chemists often utilize functionalized indanones as key fragments to build more intricate molecular architectures found in nature. The substituents on the indanone ring, such as the ethyl, hydroxyl, and methyl groups in the target compound, would theoretically offer handles for stereoselective modifications and coupling reactions essential for the assembly of complex natural product frameworks.

Intermediate in the Development of Advanced Organic Materials

Further research is required to explore and establish the specific synthetic utility of this compound in these advanced applications. The general reactivity and structural features of the 1-indanone class, however, point towards a promising potential for this compound as a valuable building block in organic synthesis.

Conclusion and Future Research Directions

Summary of Current Understanding

The current body of research on 1-indanone (B140024) derivatives is substantial, primarily focusing on their synthesis and wide-ranging biological activities. These compounds are recognized as versatile building blocks for creating more complex molecules, including fused and spirocyclic frameworks. researchgate.netrsc.org

Synthetic Strategies: A vast number of synthetic methods for preparing 1-indanones have been developed since the 1920s. beilstein-journals.org Commonly employed methods include intramolecular Friedel–Crafts reactions, Nazarov cyclizations, and various transition-metal-catalyzed annulations. beilstein-journals.orgnih.govrsc.org These reactions utilize a range of starting materials, from carboxylic acids and their derivatives to ketones and alkynes. beilstein-journals.org The development of environmentally benign and efficient one-pot processes continues to be a significant area of focus. beilstein-journals.org

Biological Activities: The 1-indanone scaffold is a cornerstone in the development of therapeutic agents. Derivatives have shown a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antimalarial properties. beilstein-journals.orgrjptonline.org Notably, the 1-indanone structure is a key component of Donepezil, a drug used for the treatment of Alzheimer's disease. nih.govresearchgate.net Research has demonstrated that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on the indanone ring. beilstein-journals.org

Applications in Materials Science: Beyond medicinal applications, 1-indanone derivatives are utilized as organic functional materials, finding use in the development of dyes, fluorophores, and organic light-emitting diodes (OLEDs). rsc.orgnih.gov Their unique photochemical properties make them valuable in materials science research.

Below is a summary of the well-established activities of the 1-indanone core structure.

Area of Application Specific Roles and Activities Key References
Medicinal Chemistry Antiviral, Anti-inflammatory, Analgesic, Antimalarial, Antibacterial, Anticancer, Treatment of Neurodegenerative Diseases researchgate.netbeilstein-journals.org
Agriculture Insecticides, Fungicides, Herbicides beilstein-journals.org
Materials Science Organic Functional Materials, Dyes, Fluorophores, OLEDs rsc.orgnih.gov

Emerging Research Avenues for 1-Indanone Derivatives

Future research on 1-indanone derivatives is poised to expand into several exciting areas, driven by new synthetic technologies and a deeper understanding of their biological mechanisms.

Target-Oriented Synthesis: There is a growing trend towards the target-oriented synthesis of novel annulation products involving the 1-indanone moiety. rsc.org This involves the strategic design and construction of complex fused- and spirocyclic systems with high regio- and stereoselectivity to explore new chemical spaces and identify compounds with enhanced biological activity. rsc.orgnih.gov

Exploration of New Biological Targets: While the anticancer and neuroprotective effects of indanones are well-documented, emerging research is exploring their potential against a wider range of diseases. researchgate.netrjptonline.org This includes the development of novel direct-acting antiviral agents and the investigation of their utility in combating drug-resistant cancer cells. researchgate.netguidechem.com The ability of some indanone derivatives to inhibit amyloid beta (Aβ) self-assembly suggests further potential in the field of neurodegenerative diseases beyond Alzheimer's. beilstein-journals.org

Cheminformatics and Chemical Space: The use of cheminformatic tools to characterize the chemical space of scaffolds derived from multicomponent reactions (MCRs) is an emerging area. researchgate.net This approach allows for the analysis of novelty, complexity, and shape of new molecules compared to existing drugs, potentially guiding the design of future drug candidates with improved properties. researchgate.net

Methodological Advancements and Interdisciplinary Approaches

Innovations in synthetic chemistry and the integration of different scientific disciplines are paving the way for new discoveries in the field of 1-indanones.

Advanced Synthetic Methodologies: Recent years have seen significant progress in the development of efficient synthetic protocols. Transition-metal-catalyzed annulations, including photocatalytic cyclizations, have become powerful tools for constructing the 1-indanone core with high precision and functional group tolerance. rsc.orgresearchgate.net Methodologies like microwave-assisted synthesis are being employed to create libraries of derivatives for structure-activity relationship studies. rsc.org Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow for the creation of diverse and complex molecules from simple, commercially available building blocks in a single step. researchgate.net

Interdisciplinary Applications: The versatility of the 1-indanone scaffold lends itself to interdisciplinary research. The development of fluorescent probes for biochemical studies is one such example. researchgate.net The intersection of organic synthesis, computational chemistry, and biology is crucial for the rational design of new 1-indanone-based drugs and materials. Computational docking and modeling can predict the binding of these molecules to biological targets, streamlining the discovery process.

Green Chemistry: A notable methodological advancement is the increasing focus on green chemistry principles. This includes the use of environmentally friendly catalysts, such as metal triflates in ionic liquids, and microwave-assisted reactions that reduce reaction times and energy consumption. beilstein-journals.org

Q & A

Q. How can statistical methods improve the interpretation of degradation studies?

  • Methodological Answer : Apply time-series analysis to degradation data, identifying trends via regression models. Use principal component analysis (PCA) to distinguish degradation pathways. Report uncertainties (e.g., confidence intervals) and validate models with independent datasets .

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